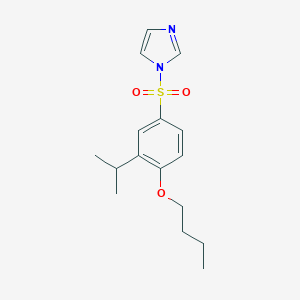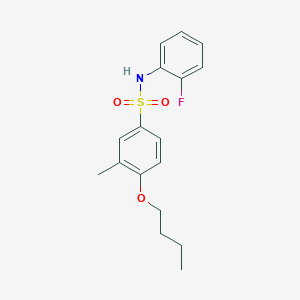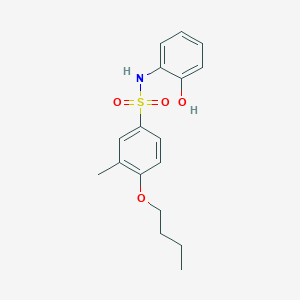
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide, commonly known as MDMA or ecstasy, is a psychoactive drug that has gained popularity in recent years. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. It is known for its ability to induce feelings of euphoria, empathy, and emotional openness. However, MDMA is also known to have potential risks and side effects, making it a controversial substance.
Wirkmechanismus
MDMA works by increasing the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in regulating mood, emotions, and social behavior. MDMA also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
MDMA has several physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, MDMA can cause dehydration, muscle tension, and jaw clenching. Long-term use of MDMA can lead to neurotoxicity, which can result in cognitive and emotional deficits.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for use in laboratory experiments. It is a potent psychoactive substance that can induce specific emotional and cognitive states in participants. It is also relatively easy to administer and can be used in conjunction with other methods such as brain imaging. However, MDMA also has several limitations. It is a controlled substance that requires special licenses and permits for research use. It also has potential risks and side effects that must be carefully monitored.
Zukünftige Richtungen
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in combination with psychotherapy for the treatment of mental health disorders. Another area of interest is the development of safer and more effective synthetic compounds that mimic the effects of MDMA without the potential risks and side effects. Finally, research is needed to better understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm.
Synthesemethoden
MDMA is synthesized from safrole, a natural compound found in the oils of certain plants. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of numerous scientific studies, particularly in the fields of neuroscience, psychology, and psychiatry. Research has focused on the potential therapeutic benefits of MDMA in treating mental health disorders such as PTSD, anxiety, and depression. MDMA has been shown to increase feelings of empathy, reduce fear and anxiety, and enhance emotional processing, making it a promising tool for psychotherapy.
Eigenschaften
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
|---|---|
Molekularformel |
C19H23NO5S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C19H23NO5S/c1-4-7-23-18-8-13(2)14(3)9-19(18)26(21,22)20-11-15-5-6-16-17(10-15)25-12-24-16/h5-6,8-10,20H,4,7,11-12H2,1-3H3 |
InChI-Schlüssel |
SCZIMEUYGKWUAE-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)


